ethyl 4-(3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamido)piperidine-1-carboxylate
Description
Ethyl 4-(3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamido)piperidine-1-carboxylate is a synthetic organic compound featuring a thiazole ring, a piperidine scaffold, and a phenylcarbamoyl substituent. The thiazole moiety is linked to the piperidine core via a propanamido group, while the piperidine nitrogen is esterified with an ethyl carboxylate.
Properties
IUPAC Name |
ethyl 4-[3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-2-30-21(29)26-12-10-16(11-13-26)22-18(27)9-8-17-14-31-20(24-17)25-19(28)23-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,22,27)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWADSKXHPIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamido)piperidine-1-carboxylate (CAS No. 1040648-91-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 382.47 g/mol
- CAS Number : 1040648-91-6
The structure includes a piperidine ring, a thiazole moiety, and a phenylcarbamoyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit broad-spectrum antimicrobial properties. This compound has demonstrated significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for serious infections.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance.
Anticancer Activity
The compound's anticancer potential has also been explored, particularly in relation to its effects on cancer cell lines. Research indicates that it can induce apoptosis in MCF-7 breast cancer cells through the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation.
Case Study: Effects on MCF-7 Cells
In a study investigating the antiproliferative effects of various compounds on MCF-7 cells, this compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that the compound effectively inhibits cell growth at relatively low concentrations.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : The thiazole moiety may interfere with bacterial ribosomal function.
- Disruption of Cell Membrane Integrity : The compound may alter membrane permeability in bacterial cells.
- Induction of Apoptosis in Cancer Cells : By targeting Hsp90, it disrupts the stabilization of oncogenic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazole- and piperidine-containing molecules. Key structural analogues include:
Pharmacological and Toxicological Profiles
- Thiazolidinones: highlights thiazolidinones as anticancer agents, with mechanisms involving apoptosis induction and ROS modulation. However, their efficacy and toxicity vary significantly with substituents. For example, certain thiazolidinones exhibit IC50 values in the low micromolar range against cancer cell lines, but others show hepatotoxicity risks .
- Piperidine Derivatives : Piperidine carbamates often target neurological pathways (e.g., acetylcholinesterase inhibition). Their ester groups enhance blood-brain barrier permeability but may reduce metabolic stability compared to the ethyl carboxylate in the target compound.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
